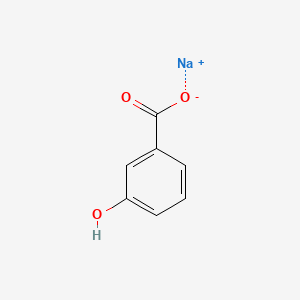

Sodium 3-hydroxybenzoate

説明

Sodium 3-hydroxybenzoate (C₇H₅NaO₃) is the sodium salt of 3-hydroxybenzoic acid, characterized by a hydroxyl group at the meta position of the benzene ring. It is a key intermediate in microbial degradation pathways of aromatic compounds, particularly lignin derivatives and xenobiotics . This compound is utilized as a corrosion inhibitor and serves as a substrate in enzymatic reactions, such as those catalyzed by 3-hydroxybenzoate 6-hydroxylase (3HB6H), which converts it to gentisate (2,5-dihydroxybenzoate) in the gentisate pathway . Its sodium salt form enhances solubility, making it suitable for industrial and biochemical applications.

特性

CAS番号 |

22207-58-5 |

|---|---|

分子式 |

C7H6NaO3 |

分子量 |

161.11 g/mol |

IUPAC名 |

sodium;3-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10); |

InChIキー |

DXIWTHPMLLOENS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=CC(=C1)O)C(=O)O.[Na] |

関連するCAS |

22207-58-5 7720-19-6 |

製品の起源 |

United States |

科学的研究の応用

Sodium 3-hydroxybenzoate has a wide range of applications in scientific research:

作用機序

The mechanism of action of sodium 3-hydroxybenzoate involves its interaction with various molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogs

Sodium 3-hydroxybenzoate belongs to a family of hydroxybenzoates differentiated by hydroxyl group positions and substituents. Key analogs include:

Metabolic Pathways and Enzymatic Specificity

Degradation Pathways

3-Hydroxybenzoate :

4-Hydroxybenzoate :

2-Hydroxybenzoate :

Enzyme Kinetics

Microbial Utilization

Microbial strains exhibit distinct substrate preferences:

Key Research Findings

Enzyme Specificity: 3HB6H’s FAD-binding site and phospholipid cofactor (e.g., phosphatidylinositol in R. jostii) enable precise para-hydroxylation of 3-hydroxybenzoate .

CoA Ligase Diversity : Pseudomonas sp. expresses separate CoA ligases for benzoate and 3-hydroxybenzoate, preventing metabolic crosstalk .

Biodegradation Variability : Strain-specific pathways (e.g., Comamonas testosteroni vs. Pseudomonas putida) highlight evolutionary adaptations to aromatic substrates .

化学反応の分析

Decarboxylation Reactions

Sodium 3-hydroxybenzoate undergoes decarboxylation under high-temperature alkaline conditions, similar to other aromatic carboxylates. When heated with strong bases (e.g., NaOH), it loses CO₂ to form resorcinol (1,3-dihydroxybenzene):

-

Nucleophilic attack by hydroxide on the carboxylate carbon.

-

Formation of a resonance-stabilized phenyl carbanion intermediate.

-

Release of CO₂ and subsequent protonation to yield resorcinol.

Experimental conditions :

-

Temperatures >200°C and prolonged heating (6+ hours) are required for significant conversion .

-

By-products include trace amounts of 2- and 4-hydroxybenzoic acid isomers (<1%) .

Acid-Base Equilibrium

In aqueous solutions, sodium 3-hydroxybenzoate dissociates reversibly into 3-hydroxybenzoic acid and sodium ions:

Key properties :

-

pKa of 3-hydroxybenzoic acid: 4.08 (carboxyl group) and 9.84 (phenolic -OH) .

-

Precipitation of the free acid occurs below pH 4, as confirmed by acidification studies using HCl .

Enzymatic Hydroxylation

3-Hydroxybenzoate 6-hydroxylase (3HB6H), a flavin-dependent monooxygenase, catalyzes the para-hydroxylation of sodium 3-hydroxybenzoate to form 2,5-dihydroxybenzoate (gentisate) in microbial systems like Rhodococcus jostii RHA1 :

| Parameter | Value |

|---|---|

| (O₂) | |

| Turnover rate | (hydroxylation step) |

This reaction is critical in the biodegradation of aromatic compounds and involves a C4a-hydroperoxyflavin intermediate .

Microbial Metabolism

In anaerobic environments, gut microbiota metabolize sodium 3-hydroxybenzoate via benzoyl-CoA pathways :

-

Activation to 3-hydroxybenzoyl-CoA.

-

Dearomatization and β-oxidation to aliphatic dicarboxylic acids .

Key microbes : Thauera aromatica and Geobacter metallireducens .

Stability and Reactivity

-

Thermal stability : Decomposes at >300°C, releasing CO₂ and phenolic compounds .

-

Photodegradation : Susceptible to UV-induced breakdown, with a predicted half-life of 1–3 days in aqueous environments .

-

pH sensitivity : Stable in neutral to alkaline conditions but hydrolyzes in acidic media (pH <4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。